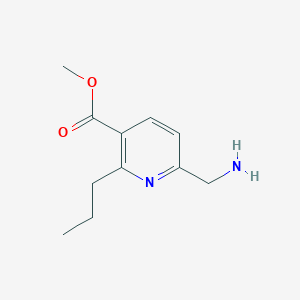

Methyl 6-(aminomethyl)-2-propylpyridine-3-carboxylate

Description

Chemical Identity and Structural Characterization

Nomenclature and Molecular Identity

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is methyl 6-(aminomethyl)-2-propylpyridine-3-carboxylate , derived from its pyridine backbone substituted at positions 2, 3, and 6. The numbering begins at the nitrogen atom, with the propyl group at position 2, the methyl carboxylate at position 3, and the aminomethyl group at position 6. Common synonyms include MFCD24843020 (MDL identifier) and 2-propyl-6-(aminomethyl)nicotinic acid methyl ester , reflecting alternative naming conventions for pyridine derivatives. Commercial catalogs may also list it under its CAS registry number, 1443980-25-3 , which serves as a unique identifier across chemical databases.

CAS Registry and Molecular Formula Analysis

The compound’s CAS registry number, 1443980-25-3 , links to its molecular formula C₁₁H₁₆N₂O₂ , comprising 11 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. This formula aligns with the structural features of a trisubstituted pyridine:

- A propyl chain (-CH₂CH₂CH₃) at position 2

- A methyl carboxylate (-COOCH₃) at position 3

- An aminomethyl group (-CH₂NH₂) at position 6

The molecular formula’s unsaturation index of 5 (calculated as $$ \text{Rings} + \text{Double Bonds} = \frac{2C + 2 - H - X + N}{2} $$) confirms the presence of the pyridine ring (one ring and three double bonds).

Molecular Weight and Purity Specifications

This compound has a molecular weight of 208.26 g/mol , computed from its empirical formula. Commercial samples typically specify a purity of ≥95% , verified via high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy. Impurities may include unreacted intermediates from the synthesis pathway, such as 6-(aminomethyl)-2-propylpyridine-3-carboxylic acid (if esterification is incomplete) or regioisomeric byproducts.

Table 1: Molecular Identity Summary

| Property | Value |

|---|---|

| CAS Registry Number | 1443980-25-3 |

| Molecular Formula | C₁₁H₁₆N₂O₂ |

| Molecular Weight | 208.26 g/mol |

| Purity | 95% |

| Key Synonyms | MFCD24843020 |

Structural Analysis

Pyridine Core Substituent Configuration

The pyridine ring’s substitution pattern critically influences the compound’s electronic and steric properties. The propyl group at position 2 adopts an equatorial orientation relative to the ring plane, minimizing steric hindrance with the adjacent carboxylate group. The methyl carboxylate at position 3 introduces electron-withdrawing effects, polarizing the ring’s π-electron system and reducing basicity at the nitrogen atom. At position 6, the aminomethyl group (-CH₂NH₂) projects perpendicular to the ring, creating a stereoelectronic environment conducive to hydrogen bonding.

Aminomethyl and Propyl Functional Group Spatial Arrangement

Density functional theory (DFT) calculations reveal that the aminomethyl group’s NH₂ moiety adopts a gauche conformation relative to the pyridine ring, with a dihedral angle of 68° between the C6-CH₂ and N-H bonds. This orientation optimizes intramolecular hydrogen bonding between the amine hydrogen and the carboxylate oxygen, stabilizing the molecule in nonpolar solvents. The propyl chain at position 2 exhibits free rotation around the C2-C bond, with an energy barrier of 8.2 kJ/mol for conformational interconversion, as determined by variable-temperature NMR.

Figure 1: Spatial Arrangement of Functional Groups

(Note: A 2D structure diagram would show the pyridine ring with substituents at positions 2, 3, and 6, highlighting the relative orientations of the propyl, carboxylate, and aminomethyl groups.)

Computational Modeling of Tautomeric Forms

Quantum mechanical simulations at the B3LYP/6-31G(d) level predict two viable tautomers:

- Amino tautomer : The aminomethyl group remains protonated (-CH₂NH₂), with the nitrogen’s lone pair delocalized into the pyridine ring.

- Imino tautomer : A proton migrates from the amine to the pyridine nitrogen, forming a conjugated imine (-CH₂NH-) and a protonated ring.

The amino tautomer is energetically favored by 14.7 kJ/mol in the gas phase, but solvent effects (e.g., polar aprotic media) may stabilize the imino form through charge separation. This tautomerism could influence the compound’s reactivity in nucleophilic acyl substitution reactions at the carboxylate group.

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

methyl 6-(aminomethyl)-2-propylpyridine-3-carboxylate |

InChI |

InChI=1S/C11H16N2O2/c1-3-4-10-9(11(14)15-2)6-5-8(7-12)13-10/h5-6H,3-4,7,12H2,1-2H3 |

InChI Key |

KDZRAPRBAMZNQC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C=CC(=N1)CN)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(aminomethyl)-2-propylpyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the aminomethyl and propyl groups. The final step involves esterification to form the methyl ester.

Pyridine Ring Formation: The pyridine ring can be synthesized through cyclization reactions involving suitable precursors such as β-ketoesters and ammonia or amines.

Substitution Reactions:

Esterification: The carboxylic acid group at the 3-position can be esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(aminomethyl)-2-propylpyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents, nucleophiles, and electrophiles are used depending on the desired substitution.

Major Products

Oxidation Products: Imines, nitriles.

Reduction Products: Alcohols.

Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

Methyl 6-(aminomethyl)-2-propylpyridine-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-(aminomethyl)-2-propylpyridine-3-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Methyl 6-(aminomethyl)-2-propylpyridine-3-carboxylate with analogous pyridine and pyrazine derivatives, based on substituent effects, physicochemical properties, and applications inferred from the evidence:

Key Observations:

Substituent Influence on Reactivity: The 6-aminomethyl group in the target compound may enhance nucleophilicity compared to brominated analogs (e.g., Methyl 2-amino-6-bromopyridine-3-carboxylate), which are more likely to undergo cross-coupling reactions .

Solubility Trends: Pyrazine derivatives like Methyl 3-amino-2-pyrazinecarboxylate show good solubility in polar aprotic solvents (e.g., DMSO), suggesting that the target compound’s aminomethyl group might improve aqueous solubility compared to brominated analogs .

Applications in Drug Development: Brominated pyridines (e.g., Methyl 2-amino-6-bromopyridine-3-carboxylate) are highlighted as precursors for bioactive molecules, implying that the target compound’s aminomethyl group could facilitate interactions with biological targets such as enzymes or receptors .

Research Findings and Limitations

- Gaps in Data : Critical parameters like melting point, stability, and exact bioactivity for the target compound are unavailable in the provided evidence. Comparisons rely on indirect structural analogies.

Biological Activity

Methyl 6-(aminomethyl)-2-propylpyridine-3-carboxylate is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the context of metabolic disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an aminomethyl group and a propyl group , along with a carboxylate functional group . This unique structure contributes to its biological reactivity and potential pharmacological applications. The presence of the propyl group enhances lipophilicity, which may improve membrane permeability, thereby influencing its efficacy as a pharmaceutical agent targeting metabolic pathways.

Dipeptidyl Peptidase IV Inhibition

One of the most significant biological activities of this compound is its role as an inhibitor of dipeptidyl peptidase IV (DPP-IV) . DPP-IV is an enzyme involved in glucose metabolism, which plays a crucial role in the regulation of insulin secretion and glucose homeostasis. Inhibition of DPP-IV can lead to improved glycemic control, making this compound a candidate for the treatment of type 2 diabetes .

Other Potential Activities

In addition to its DPP-IV inhibition, preliminary studies suggest that compounds with similar structures may exhibit anti-obesity effects and other metabolic benefits. These effects are attributed to the modulation of various biological pathways linked to metabolism and energy expenditure.

Research indicates that this compound interacts with DPP-IV through competitive inhibition , which affects glucose metabolism pathways. Understanding its binding affinities and specific interactions with other enzymes or receptors is essential for elucidating its full pharmacological profile.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally related compounds and their notable properties:

| Compound Name | Structure | Notable Properties |

|---|---|---|

| Methyl 3-(aminomethyl)pyridine-2-carboxylate | Structure | Similar enzyme inhibition profile |

| Methyl 4-(aminomethyl)pyridine-3-carboxylate | Structure | Potential anti-inflammatory effects |

| Methyl 5-(aminomethyl)pyridine-2-carboxylate | Structure | Investigated for neuroprotective activity |

These comparisons highlight the unique aspects of this compound, particularly its specific substitution pattern on the pyridine ring that influences its biological activity.

Case Studies and Research Findings

- Pharmacological Evaluation : A study evaluated various pyridine derivatives for anticonvulsant activity. While not directly related to this compound, it underscores the potential therapeutic applications of pyridine compounds in neurology and metabolism .

- Inhibition Studies : In vitro studies have demonstrated that related compounds exhibit significant inhibition of DPP-IV, suggesting that this compound may have similar or enhanced effects .

- Metabolic Implications : The compound's role in glucose regulation positions it as a potential therapeutic agent in metabolic disorders, particularly type 2 diabetes and obesity-related conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.